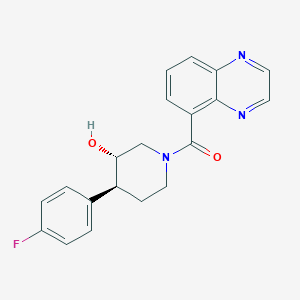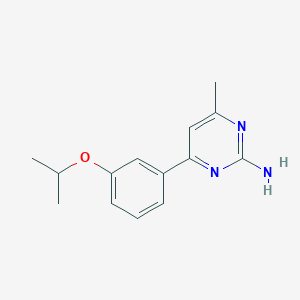![molecular formula C26H39N5O B4532974 N-(1-benzylpyrrolidin-3-yl)-3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]propanamide](/img/structure/B4532974.png)
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]propanamide
Overview
Description
“N-(1-benzylpyrrolidin-3-yl)-3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]propanamide” is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzylpyrrolidin-3-yl)-3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]propanamide” typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the benzyl and imidazole groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, this compound could be studied for its potential effects on cellular processes. Its interactions with various biological targets could provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound might be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes. Its unique properties might make it valuable in applications such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of “N-(1-benzylpyrrolidin-3-yl)-3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]propanamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpyrrolidin-3-yl)-3-[1-(pyridin-4-yl)piperidin-4-yl]propanamide
- N-(1-benzylpyrrolidin-3-yl)-3-[1-(2-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]propanamide
Uniqueness
The uniqueness of “N-(1-benzylpyrrolidin-3-yl)-3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]propanamide” lies in its specific combination of functional groups and molecular structure. This unique arrangement could result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O/c1-3-25-27-20(2)24(29-25)19-30-14-11-21(12-15-30)9-10-26(32)28-23-13-16-31(18-23)17-22-7-5-4-6-8-22/h4-8,21,23H,3,9-19H2,1-2H3,(H,27,29)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKSBQAQHTUUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)CN2CCC(CC2)CCC(=O)NC3CCN(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4532898.png)
![4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B4532901.png)


![1-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B4532916.png)
![(1-ethylpropyl)[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B4532923.png)
![methyl 4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanoate](/img/structure/B4532931.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B4532934.png)
![6-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]pyrimidin-4-amine](/img/structure/B4532935.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine](/img/structure/B4532939.png)
![3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)-3-oxopropanamide](/img/structure/B4532956.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B4532966.png)

![[1-(2-Aminoethyl)triazol-4-yl]-[3-(cyclohexylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B4532980.png)
